N,N-dimethyl-9H-thioxanthene-2-sulfonamide
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Overview
Description
N,N-dimethyl-9H-thioxanthene-2-sulfonamide is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. It is a member of the thioxanthene class of compounds, which are structurally related to phenothiazines. This compound is characterized by its unique chemical structure, which includes a thioxanthene core with a sulfonamide group and N,N-dimethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-9H-thioxanthene-2-sulfonamide typically involves several key steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as biphenyl derivatives, under specific conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thioxanthene core with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the sulfonamide group using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-9H-thioxanthene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-9H-thioxanthene-2-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly antipsychotic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its pharmacological effects.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Analytical Chemistry: The compound is employed as a standard or reference material in analytical techniques such as chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of N,N-dimethyl-9H-thioxanthene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. In medicinal applications, it may act as an antagonist or inhibitor, modulating the activity of neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used in the treatment of schizophrenia and other psychiatric disorders.
Zuclopenthixol: Similar to flupenthixol, used for its antipsychotic effects.
Uniqueness
N,N-dimethyl-9H-thioxanthene-2-sulfonamide is unique due to its specific substitutions and functional groups, which confer distinct chemical and pharmacological properties. Its N,N-dimethylation and sulfonamide group make it particularly useful in certain synthetic and medicinal applications, differentiating it from other thioxanthene derivatives.
Properties
Molecular Formula |
C15H15NO2S2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N,N-dimethyl-9H-thioxanthene-2-sulfonamide |
InChI |
InChI=1S/C15H15NO2S2/c1-16(2)20(17,18)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)19-15/h3-8,10H,9H2,1-2H3 |
InChI Key |
VPJAUZQOSMODPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2 |
Origin of Product |
United States |
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